molecular formula C₁₀H₂₀N₂O₄ B147277 Piperazine adipate CAS No. 142-88-1

Piperazine adipate

Cat. No. B147277
CAS RN: 142-88-1
M. Wt: 232.28 g/mol
InChI Key: BVEGEKOBSPXUJS-UHFFFAOYSA-N
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Description

Piperazine adipate is a derivative of piperazine, a six-membered nitrogen-containing heterocycle, which is of significant importance in the rational design of drugs. Piperazine and its derivatives have been found in a wide range of therapeutic drugs with various uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents . The versatility of the piperazine scaffold is due to the ability to modify its substitution pattern, which can lead to a significant difference in the medicinal potential of the resultant molecules .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of extensive research. For instance, substituted piperazines have been synthesized as ligands for melanocortin receptors, with structural and pharmacological characterization being a key focus . Additionally, the synthesis of enantiomerically pure piperazine-2-acetic acid esters has been reported, providing intermediates for library production and the creation of novel piperazine compounds . Recent advances in piperazine synthesis have introduced various methods for constructing the piperazine ring system, especially carbon-substituted piperazines . Moreover, site-selective C-H alkylation of piperazine substrates has been achieved through organic photoredox catalysis, allowing for the functionalization of existing piperazine compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and diverse. For example, the X-ray structure of a melanocortin receptor-specific agonist revealed two closely related conformations, providing insights into the bioactive conformation of these compounds . The structure of piperazine hexahydrate has been determined, showing that the hydrogen-bonded water molecules form layers of almost tetragonal symmetry, which are joined into a three-dimensional framework by hydrogen bonds to the nitrogen atoms of the piperazine molecules .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are crucial for their therapeutic applications. The reactivity of the piperazine ring allows for the formation of metal complexes, which have applications in catalysis and metal-organic frameworks (MOFs) . The ability to selectively functionalize piperazine substrates has expanded the scope of chemical reactions that can be performed on this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of their substituents. Piperazine itself forms monoclinic pseudo-tetragonal crystals that melt at 44°C, as seen in the structure of piperazine hexahydrate . The bond lengths and angles of the piperazine molecule are considered normal, and the hydrogen atoms within the water layers of the hexahydrate are disordered, while those between the oxygen and nitrogen atoms are ordered .

Scientific Research Applications

Anthelmintic Properties

Safety And Hazards

Piperazine adipate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s suspected of damaging fertility or the unborn child . In case of skin contact, it’s recommended to flush with copious amounts of water and remove contaminated clothing and shoes .

properties

IUPAC Name

hexanedioic acid;piperazine
Source PubChem
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InChI

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
Source PubChem
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InChI Key

BVEGEKOBSPXUJS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CNCCN1.C(CCC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C6H10O4.C4H10N2, C10H20N2O4
Record name PIPERAZINE ADIPATE
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DSSTOX Substance ID

DTXSID2059724
Record name Piperazine adipate (1:1)
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Molecular Weight

232.28 g/mol
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Physical Description

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)
Record name PIPERAZINE ADIPATE
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)
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Product Name

Piperazine adipate

CAS RN

142-88-1
Record name PIPERAZINE ADIPATE
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Record name Piperazine adipate
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Record name PIPERAZINE ADIPATE
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Melting Point

482 °F approximately with decomposition (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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